molecular formula C22H26N2O3 B2601229 4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351581-27-5

4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2601229
CAS No.: 1351581-27-5
M. Wt: 366.461
InChI Key: HDGNHSGPSWXTOF-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl, butylphenyl, and carboxamide groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Introduction of the Butylphenyl Group: The butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using butylbenzene and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine and a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in solvents such as acetic acid or dichloromethane.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Reactions are typically carried out in solvents such as tetrahydrofuran or ethanol.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides. Reactions are typically carried out in solvents such as dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with fewer functional groups.

Scientific Research Applications

4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide can be compared with other similar compounds, such as:

    4-benzyl-N-(4-butylphenyl)piperazine-1-carbothioamide: This compound has a similar structure but contains a piperazine ring instead of a morpholine ring.

    4-benzyl-N-(4-butylphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a similar structure but contains a pyrrolidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-2-3-7-17-10-12-19(13-11-17)23-22(26)20-15-27-16-21(25)24(20)14-18-8-5-4-6-9-18/h4-6,8-13,20H,2-3,7,14-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGNHSGPSWXTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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